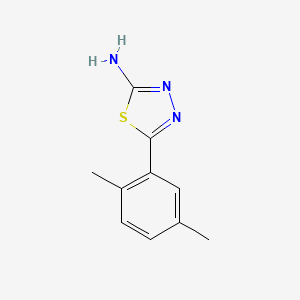
1-Cyclopropyl-2,3-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-2,3-difluorobenzene is an aromatic compound characterized by a benzene ring substituted with a cyclopropyl group and two fluorine atoms at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization of the intermediate diazonium salt . This method is efficient and can be performed under mild conditions, making it suitable for industrial applications.
Industrial Production Methods: Industrial production often employs continuous-flow reactors to enhance efficiency and safety. The diazotization reaction is typically carried out at low temperatures to prevent the decomposition of the diazonium intermediate . This method allows for high yields and scalability, making it ideal for large-scale production.
化学反応の分析
Types of Reactions: 1-Cyclopropyl-2,3-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include substituted benzene derivatives where fluorine atoms are replaced by nucleophiles.
Oxidation and Reduction: Products include quinones and cyclohexane derivatives.
科学的研究の応用
1-Cyclopropyl-2,3-difluorobenzene has several applications in scientific research:
作用機序
The mechanism of action of 1-Cyclopropyl-2,3-difluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The cyclopropyl group and fluorine atoms influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis . The compound’s effects are mediated through its ability to undergo substitution and addition reactions, which are crucial in the formation of biologically active molecules .
類似化合物との比較
1-Cyclopropyl-2,4-difluorobenzene: Similar in structure but with fluorine atoms at different positions.
1-Cyclopropyl-3,4-difluorobenzene: Another isomer with fluorine atoms at the 3 and 4 positions.
1-Cyclopropyl-2,3-dichlorobenzene: Similar structure with chlorine atoms instead of fluorine.
Uniqueness: 1-Cyclopropyl-2,3-difluorobenzene is unique due to the specific positioning of the cyclopropyl group and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .
特性
分子式 |
C9H8F2 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC名 |
1-cyclopropyl-2,3-difluorobenzene |
InChI |
InChI=1S/C9H8F2/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5H2 |
InChIキー |
OUIYMWGSVDUBDO-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C(=CC=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methylnaphtho[2,1-b]furan](/img/structure/B13703806.png)




![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)



![3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)




